Cytotoxicity of 5-Bromo vs Fluoro Substitution
In the structurally related indolin-2-one scaffold, the presence of a bromine substituent at the 5-position conferred up to a 4-fold improvement in cytotoxic activity compared to a fluorine substituent at the same position when tested against WiDr human colon cancer cells [1]. This finding suggests that the 5-bromo motif in the target compound, 5-bromo-4-fluoroindoline, may offer superior anticancer-relevant bioactivity relative to compounds bearing 5-fluoro substitution only.
| Evidence Dimension | Cytotoxic potency against WiDr colon cancer cells |
|---|---|
| Target Compound Data | Indolin-2-one with 5-bromo substitution (surrogate for target compound's 5-bromo motif) |
| Comparator Or Baseline | Indolin-2-one with 5-fluoro substitution |
| Quantified Difference | Up to 4-fold improved cytotoxicity |
| Conditions | WiDr human colon cancer cell line; indolin-2-one derivative scaffold |
Why This Matters
This class-level inference indicates that selecting a 5-bromo-indoline building block over a 5-fluoro-indoline may provide a measurable advantage in cytotoxic potency during early-stage anticancer drug discovery programs.
- [1] Fadlan A, Prayitno B, Fahmi MRG, Santoso M. Synthesis and cytotoxicity of indolin-2-one derivatives against WiDr cells. 4th International Seminar on Chemistry, 2021. View Source
